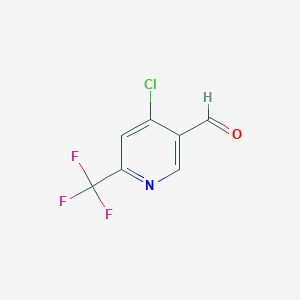

4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPZVYHRKMIAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-48-8 | |

| Record name | 4-Chloro-6-(trifluoromethyl)nicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds have emerged as a cornerstone for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these fluorinated building blocks, 4-Chloro-6-(trifluoromethyl)nicotinaldehyde stands out as a particularly valuable intermediate. Its unique arrangement of a reactive aldehyde group, a strategically positioned chlorine atom, and an electron-withdrawing trifluoromethyl group on a pyridine ring offers a versatile platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

CAS Number: 1060807-48-8[1][2]

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO | [2][3] |

| Molecular Weight | 209.553 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

Note: Specific physical properties such as melting and boiling points are not consistently reported across public sources. Researchers should verify these properties for their specific batch of the compound.

Structural Representation

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

Precursor (e.g., a chlorinated pyridine derivative)

-

Trifluoromethylating agent

-

Oxidizing agent

-

Appropriate solvents

-

Standard laboratory glassware and equipment

Procedure:

-

Trifluoromethylation: A chlorinated pyridine precursor is reacted with a suitable trifluoromethylating agent in an appropriate solvent. The reaction conditions (temperature, pressure, catalyst) are critical and depend on the chosen reagent.

-

Purification: The resulting intermediate is purified using standard techniques such as column chromatography or recrystallization.

-

Introduction of the Aldehyde: The purified intermediate is then converted to the aldehyde. This can be achieved through various methods, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

-

Final Purification: The crude this compound is purified to the desired level, typically by column chromatography or recrystallization, to yield the final product as a solid.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of a drug candidate.

Role as a Key Intermediate

This compound serves as a crucial starting material in multi-step syntheses. The aldehyde group is a versatile functional handle for forming new carbon-carbon and carbon-nitrogen bonds, while the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

Synthesis of Bioactive Molecules

Derivatives of trifluoromethylpyridines have been investigated for a range of therapeutic areas, including:

-

Agrochemicals: Many modern pesticides and herbicides incorporate the trifluoromethylpyridine scaffold to enhance their efficacy and stability. [4]* Pharmaceuticals: The unique properties conferred by the trifluoromethyl group make it a desirable feature in drug candidates. Several approved drugs and numerous clinical candidates contain this moiety. [4]

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Health Hazards: May cause skin, eye, and respiratory irritation. [1]* Physical Hazards: Not classified as a significant fire risk, but containers may burn. [5]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [6][7]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear appropriate protective gloves and a lab coat. [6] * Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][7]

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. [6]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6]

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a powerful platform for the creation of novel molecules with potential applications in both the pharmaceutical and agrochemical industries. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of key intermediates like this one will undoubtedly increase. Further research into novel synthetic routes and applications of this compound is warranted and promises to unlock new avenues for scientific discovery.

References

- Apollo Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)

- Fisher Scientific. (2024, March 30).

- Fisher Scientific. (2015, February 10).

- Apollo Scientific. (n.d.). Methyl 4-chloro-6-(trifluoromethyl)

- ECHEMI. (n.d.). 4-chloro-6-fluoronicotinaldehyde SDS.

- The Royal Society of Chemistry. (2013).

- Frontier Specialty Chemicals. (n.d.). 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde.

- ChemScene. (n.d.). 1005171-96-9 | 6-Chloro-4-(trifluoromethyl)nicotinaldehyde.

- CymitQuimica. (n.d.). 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde.

- Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- Apollo Scientific. (n.d.). 1060807-48-8 Cas No. | this compound.

- PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid.

- Noah Technologies Corporation. (n.d.). This compound, 95% Purity.

Sources

- 1. 1060807-48-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 4-C… [cymitquimica.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

4-Chloro-6-(trifluoromethyl)nicotinaldehyde molecular weight

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and aldehyde functionalities on the pyridine scaffold imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecular targets. This document details its physicochemical properties, discusses its synthetic utility with mechanistic insights, presents validated experimental protocols for its application, and outlines critical safety and handling procedures. The objective is to equip researchers and drug development professionals with the expert knowledge required to effectively leverage this compound in their synthetic campaigns, accelerating the discovery of novel chemical entities.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable feature for modulating biological activity. The introduction of a trifluoromethyl (-CF3) group further enhances its utility by significantly altering key molecular properties. The -CF3 group is a powerful bioisostere for a methyl group but possesses a strong electron-withdrawing nature, which can increase metabolic stability, enhance binding affinity to target proteins, and improve lipophilicity, thereby optimizing pharmacokinetic profiles.[1][2]

This compound (CAS: 1060807-48-8) emerges as a particularly valuable intermediate within this class.[3][4] It combines three key reactive centers:

-

The Aldehyde Group: A versatile functional handle for transformations such as reductive amination, Wittig reactions, and oxidations to form carboxylic acids.

-

The Chloro Substituent: A site for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of nitrogen, oxygen, or sulfur-based nucleophiles.

-

The Trifluoromethyl Group: A metabolically robust, lipophilic moiety that is crucial for modulating the physicochemical properties of derivative compounds.[2]

This guide serves as a technical deep-dive into the core attributes and applications of this compound, providing the foundational knowledge for its successful implementation in research and development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key data for this compound are summarized below.

Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO | [3][5][6] |

| Molecular Weight | 209.55 g/mol | [4][5][6] |

| CAS Number | 1060807-48-8 | [3][4] |

| Synonyms | 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 4-Chloro-5-formyl-2-(trifluoromethyl)pyridine | [3][4] |

| Physical Form | Solid | |

| Typical Purity | ≥95% | [4] |

| Storage Temperature | 2-8°C, Sealed in a dry place | [6] |

| InChI Key | FBPZVYHRKMIAKN-UHFFFAOYSA-N |

Safety and Handling

As a reactive chemical intermediate, proper handling is paramount. The compound is classified as an irritant.[4]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

GHS Precautionary Statements: P261 (Avoid breathing dust/fumes), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection/face protection).[4]

Expert Insight: The aldehyde functionality and halogenated nature of the compound warrant careful handling in a fume hood. Due to its potential as a respiratory irritant, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Synthetic Utility and Mechanistic Considerations

The true value of this compound lies in its versatility as a synthetic intermediate. The aldehyde group serves as a primary reaction site, while the chloro group allows for late-stage diversification.

Caption: Workflow for Reductive Amination Protocol.

Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Iminium Ion Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.

-

Expert Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

-

Reduction Step: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions.

-

Expert Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde. Its steric bulk prevents it from readily reducing the aldehyde starting material.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon full consumption of the starting aldehyde.

-

Aqueous Workup: Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, extract with DCM, and wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol: Quality Control & Characterization

Validation of the final product's identity and purity is non-negotiable.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirm the presence of signals corresponding to the newly formed methylene bridge and the aromatic protons. The disappearance of the aldehyde proton signal (typically ~10 ppm) is a key indicator of reaction completion.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed. Its chemical shift can provide information about the electronic environment of the pyridine ring.

-

¹³C NMR: Confirm the expected number of carbon signals, including the new signal for the benzylic carbon.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement to confirm the elemental composition of the synthesized molecule, typically within a 5 ppm error margin.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound. A pure sample should exhibit a single major peak.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of functional groups provides a robust platform for the synthesis of novel compounds with significant potential in pharmaceutical and agrochemical applications. [2]The trifluoromethylpyridine motif, readily accessible through this intermediate, continues to be a cornerstone in the development of next-generation kinase inhibitors, insecticides, and other high-value chemical products. [1][7][8]This guide provides the essential technical and practical knowledge for researchers to confidently and effectively utilize this powerful building block in their discovery programs.

References

- Vertex AI Search. (n.d.). This compound, 95% Purity, C7H3ClF3NO, 100 mg.

- Apollo Scientific. (n.d.). 1060807-48-8 Cas No. | this compound.

- Smolecule. (n.d.). Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9.

- ChemScene. (n.d.). 1005171-96-9 | 6-Chloro-4-(trifluoromethyl)nicotinaldehyde.

- Apollo Scientific Ltd. (n.d.). This compound | 1060807-48-8.

- Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid.

- Synblock. (n.d.). CAS 1256826-16-0 | 5-Chloro-4-(trifluoromethyl)nicotinaldehyde.

- Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubChem. (n.d.). 6-(Trifluoromethyl)pyridine-3-carboxaldehyde.

- Vulcanchem. (n.d.). 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde for sale.

- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1060807-48-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. CAS 1256826-16-0 | 5-Chloro-4-(trifluoromethyl)nicotinaldehyde - Synblock [synblock.com]

- 7. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

4-Chloro-6-(trifluoromethyl)nicotinaldehyde safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Introduction: A Proactive Approach to Laboratory Safety

This compound is a substituted pyridine derivative that serves as a key building block in medicinal chemistry and drug discovery. Its unique trifluoromethyl and chloro substitutions make it a valuable synthon for creating complex heterocyclic compounds. However, the same reactivity that makes this compound useful also necessitates a thorough understanding and implementation of stringent safety protocols. This guide, intended for researchers, scientists, and drug development professionals, moves beyond mere compliance to instill a deep, mechanistic understanding of the hazards associated with this compound and to provide field-proven protocols for its safe handling, storage, and disposal. The methodologies described herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity.

Hazard Identification and Risk Profile

A comprehensive risk assessment begins with a clear identification of the intrinsic hazards of a substance. Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with specific health hazards.[1][2]

GHS Classification Summary

The primary hazards associated with this compound are related to its irritant properties. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage / Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] |

GHS Pictogram Analysis

The GHS pictograms provide an immediate visual warning of the potential hazards.[3] For this compound, the "Exclamation Mark" pictogram is the most pertinent, indicating its irritant nature.[4][5][6]

Caption: GHS pictogram for identified hazards.

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct first-aid is critical. The following protocols are based on established best practices for handling irritant and moderately toxic chemicals.[2][7]

Step-by-Step First-Aid Measures

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Immediately flush the eyes with fresh, running water for at least 15 minutes.[2][7]

-

Ensure complete irrigation by holding the eyelids open and away from the eye.[7]

-

Removal of contact lenses should only be done by skilled personnel.[7]

-

Seek immediate medical attention, preferably from an ophthalmologist.

-

-

Ingestion:

Fire and Explosion Hazard Management

While this compound is not considered a significant fire risk, containers may rupture or burn if exposed to heat, potentially emitting corrosive or toxic fumes such as nitrogen oxides, carbon monoxide, hydrogen chloride, and hydrogen fluoride.[7][10][11]

Fire-Fighting Protocol

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray appropriate for the surrounding fire.[2][8] There are no specific restrictions on the type of extinguisher.[7]

-

Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][8] Stay in the danger area only with self-contained breathing apparatus.

-

Procedural Steps:

-

Alert the fire brigade and inform them of the location and nature of the hazard.[7]

-

Cool fire-exposed containers with a water spray from a protected location.[7][10]

-

If safe to do so, remove containers from the path of the fire.[7][10]

-

Prevent fire-fighting water from entering drains or watercourses.[7]

-

Handling and Storage: A System for Safety

Proper handling and storage are paramount to preventing exposure and maintaining the chemical's integrity. The following workflow emphasizes engineering controls and best practices.

Safe Handling Workflow

The causality behind this workflow is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—at every step of the process.

Caption: Step-by-step safe handling workflow diagram.

Storage Requirements

Incorrect storage can lead to degradation of the material and create unforeseen hazards.

-

General Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated area.[12][13] A recommended storage temperature is between 2-8°C under an inert atmosphere like argon.[2][10]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[7][10] While specific incompatibilities are not fully documented, avoid strong oxidizing agents, strong acids, and strong bases as a matter of good laboratory practice.

-

Container Integrity: Protect containers from physical damage and check them regularly for leaks.[7][10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. When these are not sufficient to control exposure, appropriate PPE must be used.[14]

PPE Requirements Summary

The selection of PPE is directly tied to the potential exposure route and the specific task being performed.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[8] | Prevents eye contact with dust or splashes, which can cause serious irritation.[1] |

| Skin | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or fire/flame resistant and impervious clothing.[8] | Prevents skin contact, which can cause irritation.[1] |

| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8] | Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |

Toxicological and Ecological Profile

Toxicological Information

-

Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[1] It is classified as harmful if swallowed.[2]

-

Carcinogenicity/Mutagenicity: There is no data available to classify this compound with respect to carcinogenic or mutagenic properties.

Ecological Information

There is currently no available data on the toxicity of this compound to aquatic life or its persistence and degradability in the environment.[7][8] Therefore, it is imperative to prevent its release into drains, soil, or waterways.[2]

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.

-

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8] Alternatively, puncture the container to render it unusable before disposing of it in a sanitary landfill.[8]

References

- GHS hazard pictograms - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/GHS_hazard_pictograms

- GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com. (2022-08-17). OSHA.com. URL: https://www.osha.

- 4-chloro-6-fluoronicotinaldehyde SDS, 1256824-38-0 Safety Data Sheets - ECHEMI. ECHEMI. URL: https://www.echemi.com/sds/4-chloro-6-fluoronicotinaldehyde-cas1256824-38-0.html

- WHMIS - Pictograms - CCOHS. Canadian Centre for Occupational Health and Safety. URL: https://www.ccohs.ca/oshanswers/chemicals/whmis_ghs/pictograms.html

- Hazard pictograms for chemicals. Federal Office of Public Health FOPH. URL: https://www.bag.admin.ch/bag/en/home/gesund-leben/umwelt-und-gesundheit/chemikalien/chemikalien-im-alltag/gefahrensymbole-chemikalien.html

- Acute Toxicity GHS Sign - Bronson Safety. Bronson Safety. URL: https://www.bronsonsafety.com.au/acute-toxicity-ghs-sign.html

- This compound - Apollo Scientific. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC51209_msds.pdf

- GHS hazard pictograms - Stoffenmanager. Stoffenmanager. URL: https://stoffenmanager.com/ghs-hazard-pictograms/

- Appendix A — Explanation of Pictograms. URL: https://www.montana.

- Pictograms are symbols used to warn you about chemical hazards. Vanderbilt University Medical Center. URL: https://www.vumc.org/safety/sites/default/files/public_files/OSHA/Pictograms%20for%20VUMC%20website.pdf

- Know Your Hazard Symbols (Pictograms) | Office of Environmental Health and Safety. Princeton University. (2016-08-22). URL: https://ehs.princeton.edu/news/know-your-hazard-symbols-pictograms

- 1060807-48-8 Cas No. | this compound - Apollo Scientific. Apollo Scientific. URL: https://www.apolloscientific.co.uk/cas/1060807-48-8

- Skin Corrosion / Irritation - Society for Chemical Hazard Communication. Society for Chemical Hazard Communication. URL: https://www.schc.

- GHS Pictogram Training Cheat Sheet - EHSLeaders. (2018-04-02). EHS Daily Advisor. URL: https://ehsdailyadvisor.blr.

- Specific Target Organ Toxicants - Environmental Health and Safety - University of Arkansas. University of Arkansas. URL: https://ehs.uark.edu/chemical-safety/particularly-hazardous-substances/target-organ-toxicants.php

- Methyl 4-chloro-6-(trifluoromethyl)nicotinate - Apollo Scientific. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC51211_msds.pdf

- 6-(Trifluoromethyl)nicotinaldehyde - Apollo Scientific. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC4333_msds.pdf

- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). Fisher Scientific. URL: https://www.fishersci.com/sds/AC467650010.pdf

- SAFETY DATA SHEET - TCI Chemicals. (2023-03-04). TCI Chemicals. URL: https://www.tcichemicals.com/JP/en/sds/C2568_JPE.pdf

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-24). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/236152

- Safety Data Sheet - AA Blocks. (2025-01-18). AA Blocks. URL: https://www.aablocks.com/msds/1060810-63-0.pdf

- 3 - SAFETY DATA SHEET. (2015-09-30). URL: https://www.alfa.com/en/msds/L19539/

- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01). Fisher Scientific. URL: https://www.fishersci.com/sds/AC439360010.pdf

- 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINALDEHYDE Safety Data Sheets - Echemi. Echemi. URL: https://www.echemi.com/sds/2-chloro-6-(trifluoromethyl)nicotinaldehyde-cas944900-06-5.html

- This compound, 95% Purity, C7H3ClF3NO, 100 mg. LabAlley. URL: https://www.laballey.com/products/4-chloro-6-trifluoromethyl-nicotinaldehyde-95-purity

- Personal Protective Equipment | US EPA. (2025-09-12). US EPA. URL: https://www.epa.gov/emergency-response/personal-protective-equipment

- 4-Chloro-6-(trifluoromethyl)pyrimidine - Apollo Scientific. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC50200_msds.pdf

Sources

- 1. 1060807-48-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. aablocks.com [aablocks.com]

- 3. GHS Pictogram Training Cheat Sheet - EHSLeaders [ehsleaders.org]

- 4. CCOHS: WHMIS - Pictograms [ccohs.ca]

- 5. Hazard pictograms for chemicals [bmluk.gv.at]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. epa.gov [epa.gov]

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Executive Summary

This guide provides a comprehensive technical overview of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde, a critical heterocyclic building block in modern medicinal and agrochemical research. We will dissect its formal nomenclature and structural attributes, present its key physicochemical properties, and delve into a representative synthetic methodology with detailed mechanistic rationale. The document's core focus is to illuminate the compound's strategic importance as a precursor to a wide array of high-value molecules, particularly in the development of novel pharmaceuticals and crop protection agents. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure and formal name is the bedrock of reproducible science. The common name, this compound, while frequently used in supplier catalogs, requires formal clarification for unambiguous scientific communication.

IUPAC Name and Structure Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde .[1][2][3]

Let's deconstruct this name to understand the structure:

-

Pyridine : This is the core heterocyclic aromatic ring containing five carbons and one nitrogen.

-

-3-carboxaldehyde : An aldehyde group (-CHO) is attached to the 3rd position of the pyridine ring. The term "nicotinaldehyde" in the common name refers to this pyridine-3-carboxaldehyde core.

-

4-Chloro : A chlorine atom is substituted at the 4th position.

-

6-(trifluoromethyl) : A trifluoromethyl group (-CF3) is substituted at the 6th position.

Other recognized synonyms include 4-Chloro-5-formyl-2-(trifluoromethyl)pyridine.[1][2]

Key Identifiers and Physicochemical Properties

For accurate tracking and procurement, the Chemical Abstracts Service (CAS) number is the universally accepted identifier. The properties summarized in the table below are essential for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1060807-48-8 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₃NO | [2] |

| Molecular Weight | 209.55 g/mol | [2][4] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C | [3] |

| InChI Key | FBPZVYHRKMIAKN-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of highly functionalized pyridine rings is a cornerstone of modern organic chemistry. The trifluoromethyl group (-CF3), in particular, is a prized substituent in drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability. While multiple synthetic routes to this target exist, a common strategy involves the construction of the pyridine ring from acyclic trifluoromethyl-containing precursors, followed by targeted halogenation.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative method adapted from established cyclocondensation strategies for building trifluoromethyl-substituted pyridines.[5] This self-validating system ensures high regioselectivity and yield.

Objective: To synthesize 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde.

Step 1: Cyclocondensation to form the Pyridone Core

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in ethanol (5 volumes), add 3-aminoacrylonitrile (1.1 eq) and piperidine (0.2 eq).

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the disappearance of the starting materials (typically 4-6 hours).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the product, 2-hydroxy-6-(trifluoromethyl)nicotinonitrile.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Chlorination of the Pyridone

-

Carefully add the dried 2-hydroxy-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in portions to phosphorus oxychloride (POCl₃) (3.0 eq) at 0°C.

-

After the addition is complete, heat the mixture to 100°C for 3 hours. The reaction progress can be monitored by quenching an aliquot and analyzing via GC-MS.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with solid sodium bicarbonate.

-

Extract the product, 2-Chloro-6-(trifluoromethyl)nicotinonitrile, with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Reduction of Nitrile to Aldehyde

-

Dissolve the purified 2-Chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70°C.

-

Stir the reaction at -78°C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde.

Causality Behind Experimental Choices

-

Reagent Selection: Ethyl 4,4,4-trifluoroacetoacetate is an ideal starting material as it provides the C2-C3-C4 portion of the ring and already contains the crucial trifluoromethyl group.[5] Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxypyridines (pyridones) to their corresponding chloro-derivatives. DIBAL-H is a selective reducing agent that can convert nitriles to aldehydes at low temperatures, preventing over-reduction to the alcohol.

-

Control of Conditions: The DIBAL-H reduction is performed at -78°C to trap the reaction at the intermediate imine stage, which is then hydrolyzed upon workup to the desired aldehyde. Running the reaction at higher temperatures would lead to the formation of the primary amine.

Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of the target compound.

Caption: Key transformations in the synthesis of the title compound.

Applications in Medicinal and Agrochemical Industries

The true value of this compound lies in its utility as a versatile intermediate. The trifluoromethyl-substituted pyridine motif is a privileged structure in modern chemistry.

-

Pharmaceutical Development: The aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of diverse functionalities (e.g., amines, ethers, thiols). These features make it a valuable precursor for synthesizing complex molecules with potential biological activity, often as enzyme inhibitors.[6]

-

Agrochemical Synthesis: Trifluoromethylpyridines are key components in a multitude of commercial agrochemicals.[5][6] This class of compounds is integral to the development of insecticides, herbicides, and fungicides. For example, the related compound 4-trifluoromethyl nicotinic acid is a known intermediate for the insecticide Flonicamid.[7] The unique combination of the electron-withdrawing trifluoromethyl group and the reactive aldehyde and chloro-substituents provides a platform for creating novel crop protection agents.[6]

Handling, Storage, and Safety

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] The corresponding GHS pictogram is the exclamation mark (GHS07).[3]

-

Recommended Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.[3]

Conclusion

4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde is more than just a chemical with a complex name; it is an enabling tool for innovation in the life sciences. Its carefully arranged functional groups—a reactive aldehyde, a displaceable chlorine, and a metabolically robust trifluoromethyl group—provide chemists with a powerful platform for molecular design. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to leverage its potential in the creation of next-generation pharmaceuticals and agrochemicals.

References

- Smolecule. (n.d.). Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9.

- ChemScene. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinaldehyde | 1005171-96-9.

- Apollo Scientific. (n.d.). This compound | 1060807-48-8.

- American Custom Chemicals Corporation. (n.d.). This compound, 95% Purity, C7H3ClF3NO, 100 mg.

- Sigma-Aldrich. (n.d.). This compound | 1060807-48-8.

- Google Patents. (2019). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

- Uehara, F., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

Sources

- 1. 1060807-48-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1060807-48-8 [sigmaaldrich.cn]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde, a key fluorinated heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's structure, physicochemical properties, and provides a detailed, field-proven synthetic protocol. Furthermore, it delves into the spectroscopic characterization, reactivity, and significant applications of this versatile intermediate, with a particular focus on its role in the synthesis of targeted therapeutics. This guide is intended to be an essential resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Significance of Trifluoromethylpyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When appended to a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) moiety creates a privileged structural motif found in numerous active pharmaceutical ingredients and pesticides.[1] this compound (CAS No. 1060807-48-8) is a prime example of a TFMP derivative that serves as a versatile and highly valuable intermediate for the synthesis of more complex, high-value molecules. Its unique arrangement of a reactive aldehyde group, a chloro leaving group, and an electron-withdrawing trifluoromethyl group on the pyridine ring provides multiple avenues for synthetic diversification.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol .[2][3] The molecule consists of a pyridine ring substituted at the 3-position with an aldehyde group, at the 4-position with a chlorine atom, and at the 6-position with a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1060807-48-8 | [3] |

| Molecular Formula | C₇H₃ClF₃NO | [2] |

| Molecular Weight | 209.55 g/mol | [2][3] |

| Physical Form | Solid | [2] |

| Purity | ≥95% (typical commercial grade) | [3] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available pyridine derivative. While several general strategies exist for the synthesis of trifluoromethylpyridines, a common approach for introducing the aldehyde functionality is through the oxidation of the corresponding primary alcohol.

Synthetic Pathway Overview

A plausible and efficient synthetic route involves the oxidation of (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. This precursor alcohol can be synthesized from a suitable bromopyridine derivative via metal-halogen exchange followed by reaction with a formylating agent and subsequent reduction, or through other established methods for constructing substituted pyridines. The final oxidation step is crucial for obtaining the target aldehyde in good yield and purity.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Oxidation of (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

This protocol describes a representative method for the synthesis of this compound via the oxidation of the corresponding alcohol. This method is analogous to the synthesis of the related 6-(trifluoromethyl)pyridine-3-carboxaldehyde.[5][6]

Materials and Reagents:

-

(4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Celite® or other filtration aid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the synthesis can be validated at each stage. The consumption of the starting material and the appearance of a new, less polar spot on the TLC plate indicate the progress of the oxidation. The final product's identity and purity should be confirmed by the spectroscopic methods detailed in the following section.

Spectroscopic Characterization

Due to the limited availability of public domain experimental spectra for this compound, the following characterization data is based on predictive models and comparison with structurally similar compounds. Experimental verification is strongly recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a downfield singlet for the aldehydic proton.

-

δ ~10.0-10.5 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO).

-

δ ~8.8-9.2 ppm (s, 1H): This singlet is likely the proton at the 2-position of the pyridine ring.

-

δ ~7.5-8.0 ppm (s, 1H): This singlet corresponds to the proton at the 5-position of the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

δ ~185-195 ppm: Aldehyde carbonyl carbon.

-

δ ~120-155 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

δ ~115-125 ppm (q, J ≈ 270-280 Hz): Trifluoromethyl carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 209 and 211 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Common fragmentation patterns would include the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), and potentially the trifluoromethyl group (-CF3).

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 209/211 | [M]⁺ |

| 180/182 | [M-CHO]⁺ |

| 174 | [M-Cl]⁺ |

| 140 | [M-CF3]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2850 and ~2750 cm⁻¹: Aldehyde C-H stretching (Fermi doublet).

-

~1700-1720 cm⁻¹: Strong C=O stretching of the aldehyde.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~1350-1100 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

-

~800-700 cm⁻¹: C-Cl stretching.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional components: the aldehyde group, the chloro substituent, and the trifluoromethyl-substituted pyridine ring.

Caption: Key reaction sites and potential transformations of this compound.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Reductive Amination: Conversion to amines through reaction with an amine in the presence of a reducing agent. This is a crucial step in the synthesis of many pharmaceutical intermediates.

-

Wittig Reaction: Formation of alkenes by reaction with phosphorus ylides.

-

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the adjacent nitrogen atom and the trifluoromethyl group. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted pyridine derivatives.

Application in the Synthesis of Pexidartinib

A notable application of a closely related compound, 6-(trifluoromethyl)nicotinaldehyde, is in the synthesis of Pexidartinib, a colony-stimulating factor 1 receptor (CSF1R) inhibitor used for the treatment of tenosynovial giant cell tumor.[1] In this synthesis, the aldehyde undergoes reductive amination with an appropriate amine partner to form a key secondary amine linkage within the final drug molecule. The structural similarity and reactivity of this compound suggest its potential as a valuable intermediate in the synthesis of novel kinase inhibitors and other targeted therapies.

Safety and Handling

This compound is classified as an irritant.[3] It may cause respiratory irritation, skin irritation, and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its trifluoromethylpyridine core imparts desirable physicochemical properties, while the aldehyde and chloro functionalities provide versatile handles for further chemical modification. This technical guide has provided a comprehensive overview of its structure, synthesis, characterization, and reactivity, offering a valuable resource for scientists and researchers working at the forefront of chemical innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. [Link]

- Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 154-165. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 4-C… [cymitquimica.com]

- 3. 1060807-48-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]

A Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-(trifluoromethyl)nicotinaldehyde, a halogenated and trifluoromethylated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique electronic properties and multiple reactive sites make it an invaluable precursor for a diverse range of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, plausible synthetic routes, characteristic reactivity, and notable applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Chemical Identity and Synonyms

Proper identification of chemical entities is fundamental in research and development. This compound is known by several synonyms in chemical literature and supplier catalogs.

Systematic Name: 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde[1][2][3]

Other Synonyms:

-

4-Chloro-6-(trifluoromethyl)-3-pyridinecarboxaldehyde

CAS Number: 1060807-48-8[1][2][3]

Molecular Formula: C₇H₃ClF₃NO[1][2]

Molecular Weight: 209.55 g/mol [2]

| Property | Value | Source |

| Systematic Name | 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde | N/A |

| CAS Number | 1060807-48-8 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₃NO | [1][2] |

| Molecular Weight | 209.55 g/mol | [2] |

| Appearance | Solid | [2] |

The Strategic Importance of the Trifluoromethylpyridine Scaffold

The trifluoromethyl group (-CF₃) is a privileged moiety in medicinal chemistry. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets due to its strong electron-withdrawing nature and steric bulk.[4] The pyridine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen atom that can participate in hydrogen bonding and salt formation, improving solubility and pharmacokinetic properties. The combination of a trifluoromethyl group and a pyridine ring in trifluoromethylpyridines (TFMPs) has led to the development of numerous successful drugs and agrochemicals.[4][5][6] this compound serves as a key intermediate in the synthesis of these valuable compounds.[4][5]

Synthesis of this compound: A Plausible Approach

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a plausible synthetic route can be constructed based on established methodologies for the preparation of substituted trifluoromethylpyridines.[4][7] A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.

A likely precursor for this synthesis is a suitable trifluoromethylated compound that can undergo cyclization to form the pyridine ring with the desired substitution pattern. The aldehyde functionality can be introduced either during the cyclization or by subsequent modification of a pre-existing functional group.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol Based on Analogue Syntheses:

The synthesis of the related compound, 6-(trifluoromethyl)nicotinaldehyde, often involves the oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[8] A similar approach can be envisioned for the chloro-substituted analogue.

Step 1: Synthesis of a 4-Chloro-6-(trifluoromethyl)nicotinic acid derivative. This would likely involve a cyclocondensation reaction using a trifluoromethyl-containing building block, followed by chlorination.[4]

Step 2: Reduction of the carboxylic acid derivative to the corresponding alcohol. Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) could be employed to convert the acid or its ester to (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol.

Step 3: Oxidation of the alcohol to the aldehyde. The final step would be the selective oxidation of the primary alcohol to the aldehyde. A variety of mild oxidizing agents can be used for this transformation, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or a Swern oxidation.[8]

Detailed Hypothetical Oxidation Step:

-

To a stirred solution of (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane), add an excess of activated manganese dioxide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the aldehyde, the chloro substituent, and the trifluoromethylated pyridine ring.

Caption: Key reactive sites of this compound.

-

The Aldehyde Group: This is a versatile functional group that readily undergoes a variety of transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a crucial step in the synthesis of many kinase inhibitors.

-

Condensation Reactions: Can react with active methylene compounds in Knoevenagel condensations or with amines to form imines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Nucleophilic Addition: Undergoes addition of organometallic reagents such as Grignard or organolithium reagents to form secondary alcohols.

-

-

The Chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the pyridine core.

-

The Pyridine Ring: The trifluoromethyl group is strongly deactivating, making the pyridine ring electron-poor. This enhances the reactivity of the chloro group towards nucleophilic substitution and makes electrophilic aromatic substitution on the ring challenging.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.[5]

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted pyridine core.[9][10][11] The aldehyde group of this compound is a key handle for constructing the side chains necessary for binding to the kinase active site. For instance, it can be used in the synthesis of pexidartinib, a CSF-1R kinase inhibitor, where the related 6-(trifluoromethyl)nicotinaldehyde is a known intermediate.[4][10]

-

Agrochemicals: Trifluoromethylpyridine derivatives are used as insecticides and herbicides.[12] The unique substitution pattern of this compound can be exploited to synthesize novel agrochemicals with improved efficacy and selectivity.

Spectroscopic Characterization

While a publicly available, dedicated full spectroscopic dataset for this compound is limited, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The aldehyde carbon will be in the characteristic downfield region (around 190 ppm). The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazards: May cause skin, eye, and respiratory irritation.[1]

-

Precautions: Avoid inhalation of dust and contact with skin and eyes. Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules. Its trifluoromethylated pyridine scaffold is a key feature in many modern pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and applications is essential for researchers and scientists working in drug discovery and development. While detailed synthetic protocols are not widely disseminated in academic literature, plausible routes can be derived from established chemical principles, enabling its use in the creation of novel and impactful chemical entities.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.

- Supporting Information for. (n.d.). The Royal Society of Chemistry.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- This compound, 95% Purity, C7H3ClF3NO, 100 mg. (n.d.). Chemsavers.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications.

- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021, November 15). PubMed.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents.

- Process for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde. (n.d.). Google Patents.

- WO 2009/111061 Al. (2009, September 11). Googleapis.com.

- Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021, October 8). DIGIBUG Principal.

- United States Patent (19) 11 Patent Number: 6,015,926. (1998, May 11). Googleapis.com.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 21). ResearchGate.

- Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.). Eureka | Patsnap.

- The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD.

- WO 2013/134298 Al. (2013, September 12). Common Organic Chemistry.

- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. (2021, October 11). Refubium - Freie Universität Berlin.

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI.

Sources

- 1. 1060807-48-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 4-C… [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Buy 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde | 914636-56-9 [smolecule.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. digibug.ugr.es [digibug.ugr.es]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors [mdpi.com]

- 12. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

An In-Depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-(trifluoromethyl)nicotinaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The strategic incorporation of a trifluoromethyl group and a chlorine atom onto the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable precursor for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of this versatile compound, intended to support researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its handling, application in synthesis, and the interpretation of experimental outcomes.

Core Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃NO | |

| Molecular Weight | 209.55 g/mol | |

| CAS Number | 1060807-48-8 | |

| Appearance | Solid |

Note: Experimentally determined melting point, boiling point, and solubility data for this specific isomer are not consistently reported in publicly available literature. Researchers should perform their own characterization or consult supplier-specific documentation.

Synthesis and Mechanistic Considerations

General Synthetic Strategies

The construction of the this compound scaffold generally involves a multi-step sequence, often starting from a simpler pyridine derivative. Key transformations include:

-

Trifluoromethylation: The introduction of the -CF₃ group is a critical step. This can be achieved through various methods, including the use of trifluoromethylating agents on a pre-functionalized pyridine ring.

-

Chlorination: The regioselective introduction of the chlorine atom can be accomplished using standard chlorinating agents.

-

Formylation: The aldehyde group can be introduced through the oxidation of a corresponding alcohol or via other formylation techniques.

A plausible synthetic approach is outlined below. This is a generalized pathway and would require optimization for this specific target.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Oxidation of (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

While a detailed protocol for the entire synthesis is not available, the final oxidation step is a common transformation. A representative procedure for the oxidation of a similar substrate, 6-(trifluoromethyl)pyridin-3-yl)methanol, is provided here as a reference for researchers.

-

Dissolution: Dissolve (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Add an oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the oxidant.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography, to yield the desired aldehyde.

Spectroscopic Characterization

Definitive, publicly available spectroscopic data for this compound is scarce. However, based on the known effects of the substituents on the pyridine ring, the following spectral characteristics can be predicted. Researchers must confirm these with their own experimental data.

¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton: A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: Two singlets or doublets are anticipated in the aromatic region (δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro, trifluoromethyl, and aldehyde groups.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A resonance for the aldehyde carbonyl carbon is expected in the range of δ 185-200 ppm.

-

Aromatic Carbons: Resonances for the carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.

-

C-F Stretch: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group will be present, typically in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: An absorption band for the C-Cl bond is expected in the fingerprint region.

Reactivity and Applications in Drug Discovery and Agrochemicals

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.

Key Reactions of the Aldehyde Group:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl group to form secondary alcohols.

-

Condensation Reactions: Participation in aldol and Knoevenagel condensations.

Significance in Medicinal and Agrochemical Chemistry

The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery and agrochemical development. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chlorine atom provides a site for further functionalization, for example, through nucleophilic aromatic substitution or cross-coupling reactions.

While specific drugs or agrochemicals derived directly from this compound are not prominently documented, its potential as a key intermediate is clear. It can be utilized in the synthesis of a variety of more complex molecules with potential applications as:

-

Kinase inhibitors

-

GPCR modulators

-

Enzyme inhibitors

-

Herbicides and insecticides

The general importance of trifluoromethylpyridines is underscored by their presence in numerous commercial products.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.